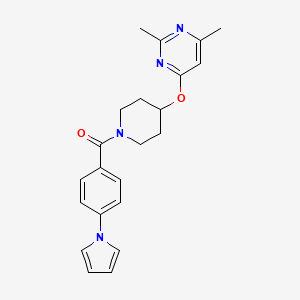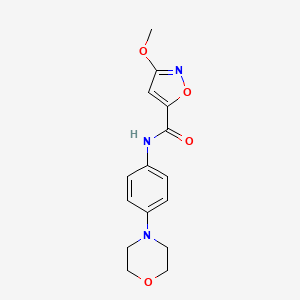![molecular formula C9H6F2N2O2 B2990441 4-(Difluoromethyl)pyrazolo[1,5-a]pyridine-3-carboxylic acid CAS No. 2248352-81-8](/img/structure/B2990441.png)
4-(Difluoromethyl)pyrazolo[1,5-a]pyridine-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“4-(Difluoromethyl)pyrazolo[1,5-a]pyridine-3-carboxylic acid” is a key intermediate in the synthesis of succinate dehydrogenase inhibitors, which are a new class of fungicides . It is a part of the pyrazolo[1,5-a]pyrimidines family, which are purine analogues and have beneficial properties as antimetabolites in purine biochemical reactions . These compounds have attracted wide pharmaceutical interest because of their antitrypanosomal activity .
Synthesis Analysis
The synthesis of “this compound” involves the cyclocondensation of 3,4-substituted 5-aminopyrazoles with unsymmetrical 1,3-dicarbonyl compounds containing the difluoromethyl group . The reaction conditions can influence the regioselectivity of the reaction, leading to different isomers .Molecular Structure Analysis
The molecular structure of “this compound” and its derivatives has been studied using molecular docking simulations and Density Functional Theory (DFT) calculations . These studies have helped to elucidate the binding interactions of these compounds within the receptor’s binding site .Chemical Reactions Analysis
The chemical reactions involving “this compound” include its formation through 1,3-dipolar cycloaddition reactions . It can also undergo further reactions to form various derivatives, which can display several biological activities .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” and its derivatives can be influenced by the presence of the difluoromethyl group. This group can enhance the lipophilicity and metabolic stability of the compounds, which are critical considerations in the field of medication design .Wirkmechanismus
The mechanism of action of “4-(Difluoromethyl)pyrazolo[1,5-a]pyridine-3-carboxylic acid” and its derivatives involves binding to specific receptors. For example, some derivatives have been found to inhibit cyclooxygenase-2 . The binding affinity of these compounds can be influenced by the presence of different substituents .
Safety and Hazards
Zukünftige Richtungen
The future directions for research on “4-(Difluoromethyl)pyrazolo[1,5-a]pyridine-3-carboxylic acid” and its derivatives include further exploration of their potential applications in medicinal chemistry and materials science . There is also interest in developing new synthetic routes and functionalization strategies to improve the structural diversity and potential applications of these compounds .
Eigenschaften
IUPAC Name |
4-(difluoromethyl)pyrazolo[1,5-a]pyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F2N2O2/c10-8(11)5-2-1-3-13-7(5)6(4-12-13)9(14)15/h1-4,8H,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCYGYLHABSIMLA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=C(C=N2)C(=O)O)C(=C1)C(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-(4-butylphenyl)-2-{[3-(3-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2990364.png)
![3-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}-1-(3-methoxypropyl)-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinecarbonitrile](/img/structure/B2990365.png)
![2-Ethyl-5-(pyrrolidin-1-yl(p-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2990366.png)
![N-[(E)-(2,4-dichlorophenyl)methylideneamino]-3-(3,5-dimethyl-1-phenylpyrazol-4-yl)-1H-pyrazole-5-carboxamide](/img/structure/B2990370.png)
![Tert-butyl 1-[1-[2-[methyl(prop-2-enoyl)amino]acetyl]piperidin-4-yl]-5-oxopyrrolidine-3-carboxylate](/img/structure/B2990371.png)
![3-Ethyl-6-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-4-piperidin-1-ylisoxazolo[5,4-d]pyrimidine](/img/structure/B2990373.png)



![(Z)-N-(6-chloro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)cyclopropanecarboxamide](/img/structure/B2990379.png)
![N-[2-(3-methyl-4-nitro-5-isoxazolyl)vinyl]-2-(methylsulfanyl)aniline](/img/structure/B2990380.png)